molecular formula C24H21FN2O4 B11537472 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11537472
M. Wt: 420.4 g/mol
InChI Key: JMMOCQJZIIYSHK-VULFUBBASA-N
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Description

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, a hydrazone linkage, and a fluorinated benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 2,6-dimethylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then condensed with 4-formylphenyl 3-fluorobenzoate under acidic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
  • 4-[(E)-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate

Uniqueness

4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorinated benzoate ester, in particular, may enhance its stability and reactivity.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C24H21FN2O4/c1-16-5-3-6-17(2)23(16)30-15-22(28)27-26-14-18-9-11-21(12-10-18)31-24(29)19-7-4-8-20(25)13-19/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

JMMOCQJZIIYSHK-VULFUBBASA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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